molecular formula C20H16 B371629 2-[2-(2-Vinylphenyl)vinyl]naphthalene

2-[2-(2-Vinylphenyl)vinyl]naphthalene

Cat. No.: B371629
M. Wt: 256.3g/mol
InChI Key: HFBYMOCGFHSGGA-ACCUITESSA-N
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Description

2-[2-(2-Vinylphenyl)vinyl]naphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with two vinylphenyl groups. This compound is synthesized via the Wittig reaction, as demonstrated in studies where 2-bromobenzaldehyde derivatives undergo cross-coupling and cyclization steps to form the extended conjugated system . Its structure enables unique photochemical behavior; for instance, irradiation under anaerobic conditions leads to intermediates such as bicyclo[3.2.1]octadienes, which exhibit regioselective reactivity with methanol or molecular oxygen . These properties make it valuable in organic synthesis, particularly for constructing complex helicenes and heterocycles .

Properties

Molecular Formula

C20H16

Molecular Weight

256.3g/mol

IUPAC Name

2-[(E)-2-(2-ethenylphenyl)ethenyl]naphthalene

InChI

InChI=1S/C20H16/c1-2-17-7-3-4-8-18(17)13-11-16-12-14-19-9-5-6-10-20(19)15-16/h2-15H,1H2/b13-11+

InChI Key

HFBYMOCGFHSGGA-ACCUITESSA-N

SMILES

C=CC1=CC=CC=C1C=CC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C=CC1=CC=CC=C1/C=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C=CC1=CC=CC=C1C=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Phenylethynyl)naphthalene

  • Structure : Replaces the vinylphenyl groups with a phenylethynyl moiety.
  • Synthesis: Prepared via Sonogashira coupling or palladium-catalyzed cross-coupling.
  • Properties: Higher thermal stability due to the linear ethynyl group.
  • Applications : Used in optoelectronic materials for its rigid, conjugated backbone.

2-Methoxy-6-vinylnaphthalene

  • Structure : Features a methoxy group at the 6-position and a vinyl group at the 2-position of naphthalene.
  • Synthesis : Derived from methoxylation of naphthalene followed by vinylation.
  • Properties :
    • Enhanced solubility in polar solvents due to the methoxy group.
    • The electron-donating methoxy group alters electronic transitions, shifting UV-Vis absorption maxima .
  • Applications : Intermediate in pharmaceuticals, leveraging its modified reactivity for selective functionalization.

2-Vinylnaphthalene

  • Structure : Simplifies the parent compound by removing one vinylphenyl group.
  • Synthesis : Direct vinylation of naphthalene via Friedel-Crafts or transition-metal catalysis.
  • Properties: Lower molecular weight (154.21 g/mol) and boiling point (~241°C) compared to 2-[2-(2-Vinylphenyl)vinyl]naphthalene (MW: 282.36 g/mol) . Limited utility in cyclization reactions due to fewer reactive sites.
  • Applications: Primarily used in polymer chemistry as a monomer for polyvinylnaphthalenes .

Reactivity and Functionalization

Cyclization Behavior

  • This compound: Undergoes photocyclization to form dihydrobenzo-fused intermediates (e.g., bicyclo[3.2.1]octadienes), which trap nucleophiles like methanol or oxygen to yield hydroperoxides or keto derivatives .
  • Comparison :
    • 2-(Phenylethynyl)naphthalene : Lacks cyclization capability due to the ethynyl group’s linear geometry.
    • 2-Methoxy-6-vinylnaphthalene : Methoxy groups hinder cyclization but facilitate electrophilic substitution at the 1-position .

Physicochemical Data Table

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound 282.36 Not reported Vinyl, naphthalene Helicene synthesis, photochemistry
2-(Phenylethynyl)naphthalene 228.29 ~300 (estimated) Ethynyl Optoelectronics
2-Methoxy-6-vinylnaphthalene 184.24 97 (flash point) Methoxy, vinyl Pharmaceutical intermediates
2-Vinylnaphthalene 154.21 241–242 Vinyl Polymer chemistry

Data compiled from

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(2-Vinylphenyl)vinyl]naphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions (e.g., Heck or Suzuki coupling) to introduce vinyl groups to the naphthalene core. For example, oxidation of thioether precursors (e.g., 2-(methylthio)naphthalene) with mCPBA under controlled anhydrous conditions can yield sulfoxide derivatives, analogous to methods used for related compounds . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to suppress side reactions like overoxidation. Purification via column chromatography or recrystallization ensures >95% purity.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves vinyl proton coupling patterns (δ 5–7 ppm) and aromatic ring substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 282.14). Infrared (IR) spectroscopy identifies vinyl C=C stretching (~1630 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). X-ray crystallography, if feasible, provides definitive stereochemical confirmation .

Q. What are the key stability considerations for this compound under experimental storage conditions?

  • Methodological Answer : The compound is light- and oxygen-sensitive due to conjugated vinyl groups. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Degradation products (e.g., oxidized quinones) can be monitored via HPLC with UV detection (λ = 254 nm). Accelerated stability studies (40°C/75% RH for 14 days) assess shelf-life .

Advanced Research Questions

Q. How do electronic effects of substituents on the naphthalene ring influence the compound’s reactivity in photochemical applications?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance π-conjugation, shifting absorption maxima (λmax) to longer wavelengths (300–350 nm), as seen in UV/Vis spectra of similar naphthalene derivatives . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which correlate with charge-transfer efficiency. Computational DFT/B3LYP models predict HOMO-LUMO gaps and validate experimental trends .

Q. What experimental strategies resolve contradictions in reported toxicological data for vinyl-substituted naphthalenes?

  • Methodological Answer : Systematic reviews (e.g., ATSDR frameworks) apply inclusion criteria (Table B-1) to filter studies by exposure route (inhalation/oral) and health outcomes (hepatic/renal effects) . Risk-of-bias assessment (Table C-6/C-7) evaluates randomization, blinding, and dose-response consistency. For example, conflicting hepatotoxicity results may arise from species-specific metabolism (e.g., murine vs. human CYP450 isoforms) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to DNA intercalation sites (e.g., minor groove) or cytochrome P450 active sites. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. QSAR models correlate substituent electronegativity with genotoxicity endpoints (e.g., Ames test results) .

Q. What advanced spectroscopic methods differentiate between stereoisomers or aggregation states in solution?

  • Methodological Answer : Circular Dichroism (CD) spectroscopy identifies chiral centers in stereoisomers. Dynamic Light Scattering (DLS) detects nanoaggregates (>50 nm) in polar solvents. Solid-state NMR (¹³C CP/MAS) resolves crystalline vs. amorphous phases, critical for material science applications .

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